molecular formula C12H13BrO2 B2773214 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid CAS No. 1707367-76-7

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid

Cat. No.: B2773214
CAS No.: 1707367-76-7
M. Wt: 269.138
InChI Key: LRDSWKXCOSCJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(4-Bromophenyl)cyclobutyl]acetic acid” is an organic compound with the molecular formula C12H13BrO2 . It has a molecular weight of 269.13 . The compound is also known as "(4-Bromo-phenyl)-cyclobutyl-acetic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl ring attached to a bromophenyl group and an acetic acid group . The InChI code for this compound is 1S/C12H13BrO2/c13-10-6-4-9 (5-7-10)11 (12 (14)15)8-2-1-3-8/h4-8,11H,1-3H2, (H,14,15) .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 385.5±25.0 °C, and its density is predicted to be 1.478±0.06 g/cm3 . The pKa value is predicted to be 4.72±0.10 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid has been used as a precursor for synthesizing a range of novel heterocyclic compounds with expected antibacterial activities. These compounds are synthesized through reactions with various reagents under specific conditions to create aroylacrylic acids, pyridazinones, and furanones derivatives, showcasing the chemical versatility of this compound in creating potentially bioactive molecules (El-hashash et al., 2015).

Regioselective Diastereomeric Michael Adducts

This compound has also served as a key starting material for the synthesis of regioselective diastereomeric Michael adducts, leading to the formation of various heterocyclic compounds. The study highlights its utility in creating pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives, emphasizing its role in regioselective synthesis processes (El-hashash & Rizk, 2016).

Inhibition Studies

In another study, compounds synthesized from this compound were investigated for their inhibitory activities against xanthine oxidase, an enzyme involved in the metabolic pathway leading to gout. The study found that some of these compounds showed significant inhibitory activity, suggesting potential therapeutic applications (Ikram et al., 2015).

Green Chemistry Applications

Furthermore, this compound has been utilized in green chemistry applications, specifically in the solvent-free synthesis of 2,4,5-trisubstituted imidazole derivatives. This demonstrates its utility in environmentally friendly chemical processes, highlighting its contribution to the development of sustainable synthetic methodologies (Sonyanaik et al., 2018).

Enhancement of Chemotherapeutic Efficacy

Lastly, research has explored the potential of derivatives of this compound in enhancing the cytotoxicity of chemotherapeutic agents. This work indicates the compound's potential role in improving cancer treatment outcomes by potentiating the efficacy of existing drugs (Nagourney et al., 2008).

Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDSWKXCOSCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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